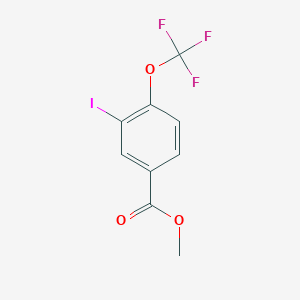

3-碘-4-(三氟甲氧基)苯甲酸甲酯

描述

Methyl 3-iodo-4-(trifluoromethoxy)benzoate is a compound that is related to various benzoate derivatives, which are often used in organic synthesis and materials science. While the specific compound is not directly mentioned in the provided papers, we can infer its relevance and potential applications from the related research on trifluoromethyl benzoates and their derivatives.

Synthesis Analysis

The synthesis of related trifluoromethyl benzoates has been demonstrated using various methods. For instance, trifluoromethyl benzoate (TFBz) is highlighted as a versatile trifluoromethoxylation reagent that can be prepared from inexpensive starting materials using KF as the fluorine source . This suggests that similar methodologies could potentially be applied to synthesize methyl 3-iodo-4-(trifluoromethoxy)benzoate.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates was confirmed using these methods . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of methyl 3-iodo-4-(trifluoromethoxy)benzoate.

Chemical Reactions Analysis

Benzoate derivatives participate in various chemical reactions. For instance, methyl benzoate undergoes Friedel–Crafts acylation with aromatic compounds to yield benzophenone derivatives . Additionally, the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, leading to the formation of different fluorinated products . These studies provide insights into the reactivity of benzoate esters, which could be relevant for methyl 3-iodo-4-(trifluoromethoxy)benzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. For example, the synthesis and characterization of tris-methacrylated benzoate derivatives revealed the formation of liquid crystalline phases . Moreover, the self-assembly of liquid crystalline and crystalline supramolecular architectures from benzoate derivatives with crown ether groups was observed . These findings suggest that methyl 3-iodo-4-(trifluoromethoxy)benzoate may also exhibit unique physical properties conducive to self-assembly and formation of supramolecular structures.

科学研究应用

合成方案和化学反应

三氟甲氧基化合物的合成:3-碘-4-(三氟甲氧基)苯甲酸甲酯及其衍生物因其药理学和生物学特性而被合成。使用托格尼试剂 II 的方案展示了邻位三氟甲氧基化苯胺衍生物的合成,这些衍生物可用作药物和农用化学品中的构件 (冯和魏,2016)。

与四氟化硫的反应性:已经研究了该化合物与无水氢氟酸溶液中的四氟化硫的相互作用。这项研究探索了 3,4-双(三氟乙酰氧基)苯甲酸甲酯转化为各种苯甲酸衍生物 (盖达尔日、莫特尼亚克和昆申科,2020)。

芳烃的三氟甲基化:在芳香族化合物的三氟甲基化研究中,一种相关的试剂,1-三氟甲基-1,2-苯并碘杂氧唑-3(1H)-酮,用于修饰各种芳香族和杂芳族化合物。该反应对于开发具有在不同行业中潜在应用的新化学物质具有重要意义 (梅希亚和托格尼,2012)。

在材料科学和有机化学中的应用

液晶材料:三氟取代的苯甲酸酯衍生物,包括与 3-碘-4-(三氟甲氧基)苯甲酸甲酯相关的化合物,因其独特的介晶性质而受到研究,特别是在液晶方面。这些化合物显示出各种相变,与材料科学领域相关 (克鲁兹等,2001)。

用于 PET 成像的碳-11 标记抑制剂:涉及合成碳-11 标记的 CK1 抑制剂(3-碘-4-(三氟甲氧基)苯甲酸甲酯的类似物)的研究,突出了其在阿尔茨海默病中正电子发射断层扫描 (PET) 成像中的潜在用途。此类应用对于推进神经退行性疾病的诊断方法至关重要 (高、王和郑,2018)。

安全和危害

The safety data sheet for a similar compound, “Methyl 3-(trifluoromethoxy)benzoate”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

作用机制

Target of Action

It’s known that similar compounds have been used in the preparation of difluoro and trifluoro compounds as anticancer agents . This suggests that its targets could be related to cancer cells or pathways.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitution . These interactions can lead to changes in the target cells or molecules, potentially contributing to their anticancer effects .

Biochemical Pathways

Given its potential use in the preparation of anticancer agents , it’s likely that it affects pathways related to cell growth and proliferation.

Result of Action

Given its potential use in the preparation of anticancer agents , it’s likely that its action results in the inhibition of cancer cell growth and proliferation.

生化分析

Biochemical Properties

Methyl 3-iodo-4-(trifluoromethoxy)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of novel colchicine-derived nitrate esters as immunosuppressant agents . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

Methyl 3-iodo-4-(trifluoromethoxy)benzoate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors, which play a role in cell signaling and cancer progression . The compound’s impact on gene expression and cellular metabolism can lead to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of Methyl 3-iodo-4-(trifluoromethoxy)benzoate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. For instance, it is used in the preparation of difluoro and trifluoro compounds, which can inhibit certain enzymes involved in cancer cell proliferation . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-iodo-4-(trifluoromethoxy)benzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function and behavior.

Dosage Effects in Animal Models

The effects of Methyl 3-iodo-4-(trifluoromethoxy)benzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound can lead to toxicity and adverse effects on cellular function . Threshold effects are also observed, where a specific dosage level is required to achieve the desired biochemical effect.

Metabolic Pathways

Methyl 3-iodo-4-(trifluoromethoxy)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels in cells . These interactions can result in changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of Methyl 3-iodo-4-(trifluoromethoxy)benzoate within cells and tissues are essential for its biochemical activity. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues or cellular compartments can influence its activity and function.

Subcellular Localization

Methyl 3-iodo-4-(trifluoromethoxy)benzoate’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular compartments can affect its biochemical interactions and overall function.

属性

IUPAC Name |

methyl 3-iodo-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-7(6(13)4-5)16-9(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNJYOSXXLIZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661082 | |

| Record name | Methyl 3-iodo-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131614-65-7 | |

| Record name | Methyl 3-iodo-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

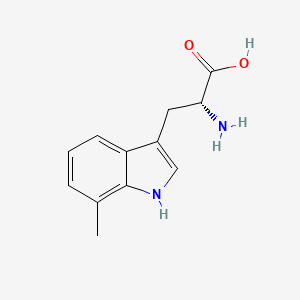

![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)